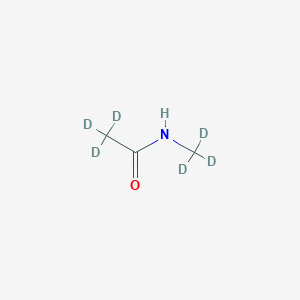![molecular formula C16H28N2O4 B1458472 2-Azaspiro[3.4]octane hemioxalate CAS No. 1523617-94-8](/img/structure/B1458472.png)
2-Azaspiro[3.4]octane hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[3.4]octane hemioxalate is a type of spiro compound . Spiro compounds are used as photochromic materials, frequently displaying chromism - reversibly interchanging between their colorless and colored forms .
Synthesis Analysis
The synthesis of 2-Azaspiro[3.4]octane has been explained in a paper . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis
The molecular formula of this compound is C16H28N2O4 . The average mass is 312.405 Da and the monoisotopic mass is 312.204895 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octane include the annulation of the cyclopentane ring and the four-membered ring .Physical and Chemical Properties Analysis
The molecular weight of this compound is 316.35 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Structural Diversity
Multifunctional Modules for Drug Discovery : Li, Rogers-Evans, and Carreira (2013) synthesized novel thia/oxa-azaspiro[3.4]octanes as multifunctional, structurally diverse modules for drug discovery, including enantioselective approaches to the spirocycles, highlighting their potential in the synthesis of complex molecules for pharmacological applications (Li, Rogers-Evans, & Carreira, 2013).
Facile Synthesis : Ramesh, Balakumar, Rizzo, and Zhang (2019) developed three successful routes for the synthesis of 2-azaspiro[3.4]octane, employing readily available materials and minimal purifications, demonstrating the compound's accessibility for further research and application (Ramesh, Balakumar, Rizzo, & Zhang, 2019).
Drug Discovery and Molecular Design
- Azaspirocycles in Drug Discovery : Wipf, Stephenson, and Walczak (2004) presented a diversity-oriented synthesis approach for azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes, showcasing their relevance as scaffolds in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Safety and Hazards
The safety information for 2-Azaspiro[3.4]octane hemioxalate indicates that it has some hazards. The pictograms show a GHS07 signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, contacting with skin and eye, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-azaspiro[3.4]octane;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13N.C2H2O4/c2*1-2-4-7(3-1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQBCHFEOUKDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC2.C1CCC2(C1)CNC2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)

![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)



![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)


![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)


